2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one
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Overview
Description
2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-4-(2-methylpropylidene)oxazolone with a suitable base or acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic cyclization and high-pressure reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction can produce 2-ethyl-4-(2-methylpropylidene)oxazolidine.
Scientific Research Applications
2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methyl-oxazol-5(4H)-one
- 2-Propyl-4-(2-methylpropylidene)oxazol-5(4H)-one
- 2-Ethyl-4-(2-methylpropylidene)thiazol-5(4H)-one
Uniqueness
2-Ethyl-4-(2-methylpropylidene)oxazol-5(4H)-one is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(4E)-2-ethyl-4-(2-methylpropylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8-10-7(5-6(2)3)9(11)12-8/h5-6H,4H2,1-3H3/b7-5+ |
InChI Key |
BLPOMCOLONRIGN-FNORWQNLSA-N |
Isomeric SMILES |
CCC1=N/C(=C/C(C)C)/C(=O)O1 |
Canonical SMILES |
CCC1=NC(=CC(C)C)C(=O)O1 |
Origin of Product |
United States |
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